Cytotoxic Activity in Leukemia Cell Lines – Class-Level Inference for the 3-Oxo Scaffold
While direct IC₅₀ data for 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one against cancer cell lines are not publicly available, closely related 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines (which lack the 3-oxo group) exhibit potent cytotoxicity against acute lymphoblastic leukemia cell lines SB-ALL and NALM-6 [1]. The most active analogs in that series achieved IC₅₀ values of 1.64–5.66 µM (SB-ALL) and 1.14–3.7 µM (NALM-6), compared to doxorubicin at 0.167 µM [1]. The presence of the 3-oxo group in the target compound is expected to enhance hydrogen-bonding capacity and metabolic stability relative to the non-oxo analogs, though this remains to be experimentally quantified in a direct head-to-head study [2].
| Evidence Dimension | In vitro cytotoxicity – IC₅₀ against SB-ALL and NALM-6 leukemia cell lines |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine analogs (compounds 4f, 4j, 4q): IC₅₀ = 1.64–5.66 µM (SB-ALL), 1.14–3.7 µM (NALM-6); doxorubicin: IC₅₀ = 0.167 µM (SB-ALL) |
| Quantified Difference | N/A – class-level inference only; the 3-oxo moiety is predicted to lower IC₅₀ relative to the non-oxo baseline, but empirical confirmation is lacking. |
| Conditions | SB-ALL and NALM-6 human acute lymphoblastic leukemia cell lines; 48 h treatment; MTT assay (as per NCI protocol); comparator data from Mamta et al. (2019). |
Why This Matters
The established cytotoxicity of the 6-chloro-triazolopyridazine core against leukemia lines supports prioritizing the 3-oxo derivative for medicinal chemistry programs targeting hematological malignancies, provided that confirmatory screening is undertaken.
- [1] Mamta et al. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 2019, 86, 288-295. View Source
- [2] Ahmed, E.M. et al. Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. Bioorganic Chemistry, 2019, 92, 103272. View Source
